molecular formula C19H23ClN4 B11318754 2-(4-chlorophenyl)-3,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(4-chlorophenyl)-3,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11318754
M. Wt: 342.9 g/mol
InChI Key: PGDPQBXRSJZFAI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

Molecular Formula

C19H23ClN4

Molecular Weight

342.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C19H23ClN4/c1-12(2)9-10-21-17-11-13(3)22-19-14(4)18(23-24(17)19)15-5-7-16(20)8-6-15/h5-8,11-12,21H,9-10H2,1-4H3

InChI Key

PGDPQBXRSJZFAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-3,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

Chemical Reactions Analysis

2-(4-chlorophenyl)-3,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-(4-chlorophenyl)-3,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant antiproliferative activity against various cancer cell lines.

Biological Activity

The compound 2-(4-chlorophenyl)-3,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolopyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H20ClN7C_{17}H_{20}ClN_7 with a molecular weight of 353.8 g/mol. The structural characteristics include a pyrazolo[1,5-a]pyrimidine core substituted with a chlorophenyl group and a branched alkyl chain.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazolopyrimidine derivatives. For instance, compounds similar to this compound demonstrated significant activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) indicates that the presence of halogen substituents enhances antibacterial efficacy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease . A study reported that certain pyrazolopyrimidine derivatives exhibited strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors (e.g., thiourea) . This suggests potential applications in treating conditions related to excessive urease activity, such as kidney stones.

Antifungal and Antitubercular Activity

Similar derivatives have shown promising antifungal and antitubercular activities. Compounds with structural similarities were evaluated against pathogenic fungi and Mycobacterium tuberculosis, revealing moderate to strong inhibitory effects . This positions them as potential candidates for further development in treating fungal infections and tuberculosis.

The mechanisms underlying the biological activities of pyrazolopyrimidines often involve interactions with specific biomolecular targets:

  • Binding Interactions : Docking studies indicate that these compounds can effectively bind to target proteins through hydrogen bonding and hydrophobic interactions, influencing their biological efficacy.
  • Enzyme Interaction : The inhibition of AChE suggests potential neuroprotective effects by enhancing acetylcholine levels in synaptic clefts, which could be beneficial in neurodegenerative diseases.

Case Studies

StudyFindingsReference
Study 1Significant antibacterial activity against Salmonella typhi
Study 2Strong urease inhibition with IC50 values as low as 1.13 µM
Study 3Moderate antifungal activity against four pathogenic strains

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